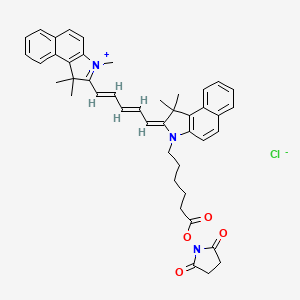
2-Hydroxy-4-methyl-N-p-tolyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methyl-N-p-tolyl-benzamide, commonly referred to as HMTPB, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of 108-110°C and a molecular weight of 261.32 g/mol. HMTPB is insoluble in water, but soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). HMTPB has been used in a variety of research applications, including drug synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
HMTPB has been used in a variety of scientific research applications. It has been used in drug synthesis and biochemistry, as well as in pharmacology. In drug synthesis, HMTPB has been used as a reactant in the synthesis of various drugs, including anti-inflammatory drugs and antifungal agents. In biochemistry, HMTPB has been used to study the structure and function of enzymes, as well as to study the effects of various compounds on enzyme activity. In pharmacology, HMTPB has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mécanisme D'action
HMTPB acts as an inhibitor of enzymes involved in the metabolism of drugs. When HMTPB binds to an enzyme, it prevents the enzyme from catalyzing the metabolic reaction of the drug. This prevents the drug from being metabolized, resulting in higher concentrations of the drug in the body.
Biochemical and Physiological Effects
HMTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in higher concentrations of the drug in the body. HMTPB has also been shown to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
HMTPB has several advantages and limitations for use in lab experiments. The main advantage of using HMTPB is its ability to inhibit the activity of enzymes involved in drug metabolism, resulting in higher concentrations of the drug in the body. However, HMTPB is insoluble in water, which can make it difficult to use in some experiments. Additionally, HMTPB can be toxic if ingested or inhaled, so it should be handled with care.
Orientations Futures
The potential future directions for HMTPB research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and pharmacology. Additionally, further research is needed to explore the potential toxicity of HMTPB and to identify potential therapeutic uses. Finally, research is needed to develop new synthesis methods for HMTPB that are more efficient and cost-effective.
Méthodes De Synthèse
HMTPB is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-N-p-tolyl-benzamide with hydrochloric acid in a 1:1 molar ratio in the presence of a catalyst. This reaction results in the formation of the intermediate product 2-chloro-4-methyl-N-p-tolyl-benzamide. The second step involves the reaction of the intermediate product with sodium hydroxide in a 1:1 molar ratio. This reaction results in the formation of the final product HMTPB.
Propriétés
IUPAC Name |
2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-15(18)13-8-5-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABWRMPSFQPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methyl-N-(p-tolyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

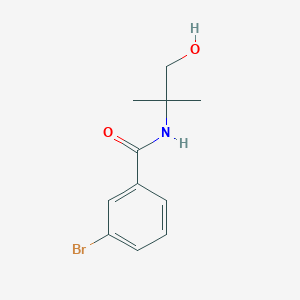


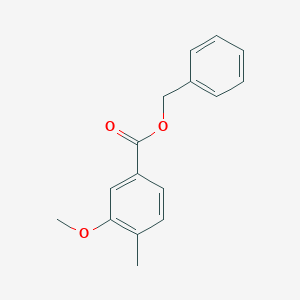
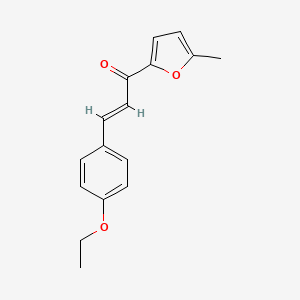
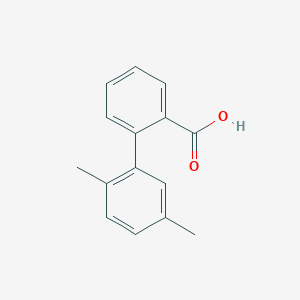

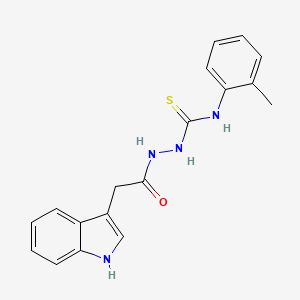
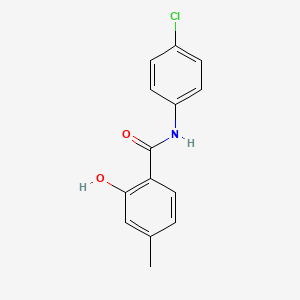
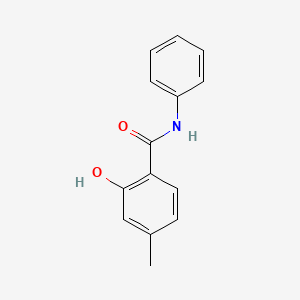
![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)

